molecular formula C14H29NO2 B8555158 Cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylamide

Cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylamide

Cat. No.: B8555158
M. Wt: 243.39 g/mol
InChI Key: KGYZGGUJJIVOQX-MELADBBJSA-N
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Description

CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE is a small organic molecule with the chemical formula C14H29NO2. It belongs to the class of 1,3-aminoalcohols, which are compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and starting materials.

Scientific Research Applications

CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE’s applications span multiple scientific fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might investigate its interactions with biological macromolecules.

    Medicine: Its potential therapeutic properties warrant exploration.

    Industry: It could find use in the synthesis of pharmaceuticals or other valuable compounds.

Mechanism of Action

The exact mechanism by which CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE exerts its effects remains unknown. Further research is needed to identify its molecular targets and pathways involved.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, CYCLOHEXYLMETHYL-2,3-DIHYDROXY-5-METHYL-HEXYLAMIDE’s uniqueness lies in its structure and functional groups. Researchers may compare it with related molecules to uncover its distinct properties.

Properties

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

(2S,3R,4S)-2-amino-1-cyclohexyl-6-methylheptane-3,4-diol

InChI

InChI=1S/C14H29NO2/c1-10(2)8-13(16)14(17)12(15)9-11-6-4-3-5-7-11/h10-14,16-17H,3-9,15H2,1-2H3/t12-,13-,14+/m0/s1

InChI Key

KGYZGGUJJIVOQX-MELADBBJSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)N)O)O

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)N)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2S,3R,4S)-2-[(tert-Butyloxycarbonyl)amino]-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (5.05 g, 14.7 mmol, Luly et al., J. Org. Chem. 1988, 53, 6109) was stirred for 90 min in 4M hydrochloric acid in ethanol and then evaporated. Ether was added and evaporated 3 times and the residue was dried under high vacuum. The title compound was used without further purification.
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